Naltrexone-d3 (100 ug/mL in Methanol)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

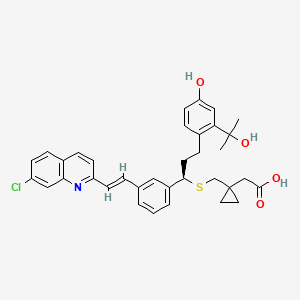

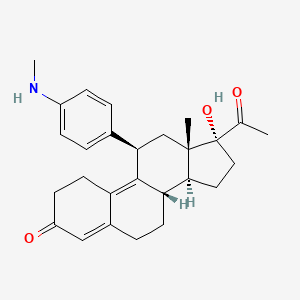

Naltrexone-d3 is an analytical reference material intended for use as an internal standard for the quantification of naltrexone by GC- or LC-MS. Naltrexone is categorized as an opioid antagonist. Formulations containing naltrexone have been used in the treatment of alcohol dependence and in the prevention of relapse to opioid dependence. This product is intended for research and forensic applications.

Naltrexone-d3 is a certified reference material intended for use as an internal standard for the quantification of naltrexone by GC- or LC-MS. Naltrexone is categorized as an opioid antagonist. Formulations containing naltrexone have been used in the treatment of alcohol dependence and in the prevention of relapse to opioid dependence. This product is intended for research and forensic applications.

科学的研究の応用

Blood-Brain Barrier Transport

Naltrexone-d3's transport across the blood-brain barrier (BBB) has been a subject of study. Kitamura et al. (2022) investigated this using hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line. They found that naltrexone is taken up in a concentration-dependent manner in these cells and that this uptake is mediated by a proton-coupled organic cation antiporter. The study suggests active transport of naltrexone from blood to the brain across the BBB by this antiporter, which is significant in understanding how drugs like naltrexone-d3 can reach brain tissues (Kitamura et al., 2022).

Immunomodulatory Properties

Low-dose naltrexone (LDN) has been researched for its potential as an immunomodulator in various conditions, including autoimmune diseases and cancer. Li et al. (2018) reviewed the pharmacological functions and mechanisms of LDN, highlighting its potential as an immunomodulatory agent in therapy for cancer and many immune-related diseases. This suggests that naltrexone-d3, at low doses, could have significant applications in modulating immune responses (Li et al., 2018).

Neuropharmacological Treatments for Alcoholism

Naltrexone's role in neuropharmacological treatments, particularly for alcoholism, has been explored. Johnson & Ait-Daoud (2000) discussed the basis and clinical findings of naltrexone in this context, considering its interaction with neurotransmitter systems like the opioid, N-methyl-d-aspartate, and monoamine systems. This research is crucial for understanding naltrexone-d3's potential applications in treating alcoholism and related disorders (Johnson & Ait-Daoud, 2000).

Anticancer Potential

Naltrexone, particularly in low doses, has been studied for its potential anticancer properties. Qu et al. (2021) summarized studies on LDN's oncotherapy potential, discussing its role in inhibiting DNA synthesis and viability in various cancers. These findings open possibilities for naltrexone-d3 in cancer treatment, especially considering its immunomodulatory effects (Qu et al., 2021).

作用機序

Target of Action

Naltrexone-d3 primarily targets the mu-opioid receptors (MOR) , but it also has some activity at the kappa and delta opioid receptors . These receptors are part of the endogenous opioid system, which plays a crucial role in pain modulation, reward, and addictive behavior .

Mode of Action

Naltrexone-d3 acts as a competitive antagonist at these opioid receptors . It binds to these receptors and blocks the effects of endogenous opioids, such as endorphins . This action prevents the euphoric and sedative effects typically associated with opioid use . Naltrexone-d3 itself has little or no effect in the absence of opioids or alcohol .

Biochemical Pathways

Naltrexone-d3 affects the opioid signaling pathway . By blocking the opioid receptors, it prevents the activation of this pathway by endogenous or exogenous opioids . This action can lead to a reduction in opioid cravings and a decrease in the rewarding effects of alcohol and opioids . Naltrexone is mainly metabolized to an active metabolite, 6β-naltrexol, by dihydrodiol dehydrogenase enzymes .

Pharmacokinetics

The pharmacokinetics of Naltrexone-d3 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Naltrexone is effective orally, longer-lasting, and more potent than naloxone . It is mainly metabolized to 6β-naltrexol by dihydrodiol dehydrogenase enzymes . .

Result of Action

The molecular and cellular effects of Naltrexone-d3’s action involve the antagonization of most of the subjective and objective effects of opiates , including respiratory depression, miosis, euphoria, and drug craving . At the cellular level, Naltrexone-d3’s antagonistic action at the opioid receptors can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Naltrexone-d3. For instance, genetic variation in the mu-opioid receptor gene (OPRM1) and other genes related to opioid signaling and dopamine reuptake and inactivation can affect the response to Naltrexone-d3 . Age and sex have also been found to contribute to variability in Naltrexone biotransformation . Therefore, individual factors such as genetics, age, and sex should be considered when using Naltrexone-d3.

生化学分析

Biochemical Properties

Naltrexone-d3, like its parent compound Naltrexone, is known to interact with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist for mu-opioid receptors, but also has an affinity for kappa and delta opioid receptors . The primary active metabolite of Naltrexone-d3 is 6-beta-naltrexol-d3, which is produced through the enzymatic reduction by dihydrodiol dehydrogenase enzymes .

Cellular Effects

Naltrexone-d3 exerts several effects on various types of cells and cellular processes. It has been shown to reduce craving and stimulation in cells, while increasing sedation and negative mood . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Naltrexone-d3 is primarily through its antagonistic effect on opioid receptors. It competitively binds to these receptors, blocking the effects of endogenous opioids . This leads to the antagonization of most of the subjective and objective effects of opiates, including respiratory depression, miosis, euphoria, and drug craving .

Temporal Effects in Laboratory Settings

In laboratory settings, Naltrexone-d3 has shown to have temporal effects. Studies have shown that Naltrexone-d3 reduces the likelihood of drinking and heavy drinking, blunts craving in the laboratory and in the natural environment, and alters subjective responses to alcohol consumption .

Dosage Effects in Animal Models

In animal models, the effects of Naltrexone-d3 vary with different dosages. Studies have shown significant decreases in the number of individuals with tumors relative to control using doses of 0.1, 0.4, or 1.0 mg/kg daily . High doses and continuous administration can foster cancer progression, whereas low doses and intermittent treatment may hinder cell proliferation, impede tumorigenesis, and have potential anticancer efficacy .

Metabolic Pathways

Naltrexone-d3 is involved in several metabolic pathways. It is primarily metabolized to an active metabolite 6-beta-naltrexol-d3 by dihydrodiol dehydrogenase enzymes . Both parent drug and metabolites are excreted primarily by the kidney .

Transport and Distribution

Naltrexone-d3 is transported and distributed within cells and tissues. Studies have shown that Naltrexone-d3 is taken up in a concentration-dependent manner in hCMEC/D3 cells, a human immortalized brain capillary endothelial cell line .

Subcellular Localization

The subcellular localization of Naltrexone-d3 is not well-studied. Given its similarity to Naltrexone, it is likely to be found in similar locations within the cell, primarily at the sites of opioid receptors. These receptors are typically located on the cell surface, particularly on neurons in the central nervous system .

特性

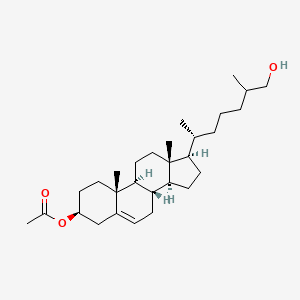

| { "Design of the Synthesis Pathway": "The synthesis pathway for Naltrexone-d3 involves the modification of the existing synthesis pathway for Naltrexone to incorporate deuterium atoms into the final product.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Cyclohexanone", "Sodium triacetoxyborohydride", "Deuterium oxide", "Methanol" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde and Cyclohexanone in the presence of Sodium triacetoxyborohydride to form Naltrexone-d3 intermediate.", "Step 2: Reduction of Naltrexone-d3 intermediate using Deuterium oxide as a deuterium source to form Naltrexone-d3.", "Step 3: Dissolving Naltrexone-d3 in Methanol to obtain a concentration of 100 ug/mL." ] } | |

CAS番号 |

1261080-26-5 |

分子式 |

C20H23NO4 |

分子量 |

344.4 g/mol |

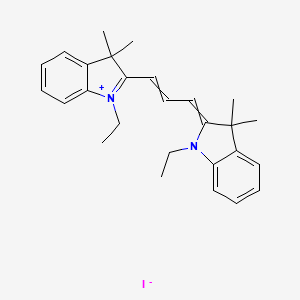

IUPAC名 |

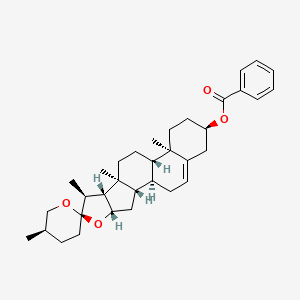

(4R,4aS,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2/t15-,18+,19+,20-/m1/s1/i10D2,11D |

InChIキー |

DQCKKXVULJGBQN-VOVHGNGRSA-N |

異性体SMILES |

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |

正規SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

同義語 |

(5α)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one; _x000B_Antaxone-D3; Depade-D3; EN 1639A-D3; NIH 8503-D3; Nalorex-D3; Trexan-D3; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine](/img/structure/B1141255.png)

![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)

![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)